molecular formula C13H23BO2SSi B6148462 trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane CAS No. 942070-36-2

trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane

Cat. No.: B6148462
CAS No.: 942070-36-2
M. Wt: 282.3
InChI Key:
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Description

Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is an organosilicon compound that features a thiophene ring substituted with a boronic ester and a trimethylsilyl group

Mechanism of Action

Target of Action

Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is a complex organosilicon compound. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of new carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of new bonds and the generation of new compounds.

Biochemical Pathways

The compound affects the biochemical pathway of hydroboration . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond. The compound, acting as a boron source, can participate in the hydroboration of alkyl or aryl alkynes and alkenes . The downstream effects include the formation of boronate esters, which are valuable intermediates in organic synthesis.

Result of Action

The result of the compound’s action is the formation of new organoboron compounds, such as pinacol benzyl boronate . These compounds are valuable in organic synthesis and can be used to create a wide range of other compounds, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is necessary for the borylation reaction . Additionally, the reaction typically needs to be carried out under controlled conditions (e.g., specific temperature and pressure) to ensure optimal results. The compound is also sensitive to moisture and should be stored in a dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The resulting boronic ester is then reacted with trimethylsilyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate borylation and coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Organoboron Compounds: Resulting from hydroboration reactions.

Scientific Research Applications

Chemistry

In organic synthesis, trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is used as a building block for the construction of complex molecules. Its boronic ester group is particularly valuable in cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds .

Biology and Medicine

Its ability to participate in selective reactions makes it a useful intermediate in the synthesis of biologically active molecules .

Industry

In materials science, this compound is used in the fabrication of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is unique due to the presence of both a boronic ester and a trimethylsilyl group. This combination allows for versatile reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

CAS No.

942070-36-2

Molecular Formula

C13H23BO2SSi

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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